
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole is a heterocyclic compound that features both pyrrole and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole typically involves the reaction of 2,5-dimethylpyrrole with appropriate pyrazole derivatives. One common method includes the use of 2,5-dimethoxytetrahydrofuran and bismuth nitrate pentahydrate as a catalyst . The reaction conditions often involve ultrasonic exposure to enhance the yield and efficiency of the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the pyrrole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrrole or pyrazole rings.
Wissenschaftliche Forschungsanwendungen
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase . These interactions disrupt essential biological pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole
- 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylisoxazole
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(1H-indol-3-ylmethylene)benzohydrazide
Uniqueness
5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole is unique due to the combination of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H13N3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-(2,5-dimethylpyrrol-1-yl)-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C10H13N3/c1-7-6-10(12-11-7)13-8(2)4-5-9(13)3/h4-6H,1-3H3,(H,11,12) |
InChI-Schlüssel |
XLQDIFAXBIEJCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1C2=NNC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1-formyl-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459238.png)
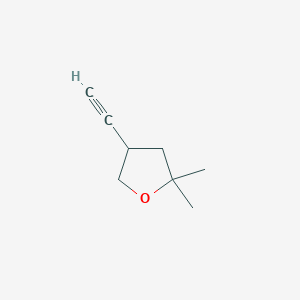
![6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)
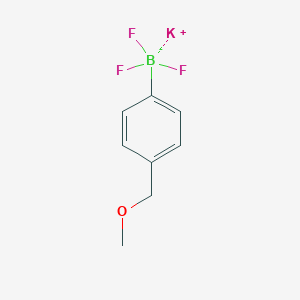

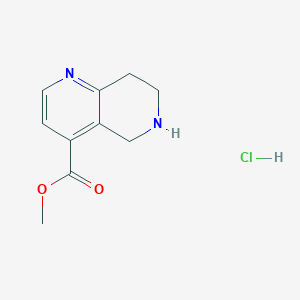
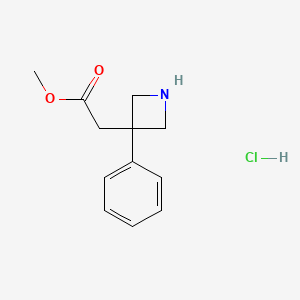
![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)

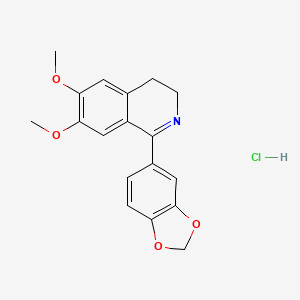


![Tert-butyl 1-(hydroxymethyl)-5-(4-methoxyphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13459328.png)
